properties of 2-(4-nitrophenyl)pyridine
properties of 2-(4-nitrophenyl)pyridine
Technical Whitepaper: 2-(4-Nitrophenyl)pyridine
Executive Summary
2-(4-Nitrophenyl)pyridine (CAS: 4282-47-7) is a pivotal heterocyclic building block in the synthesis of advanced optoelectronic materials and pharmaceutical agents.[1][2] Structurally, it consists of a pyridine ring coupled to a para-nitro-substituted phenyl ring. This electron-deficient scaffold serves as a critical ligand precursor for cyclometalated Iridium(III) and Platinum(II) complexes used in Organic Light-Emitting Diodes (OLEDs). The nitro group acts as a potent electron-withdrawing group (EWG), significantly altering the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, often necessitating reduction to its amino derivative to restore radiative efficiency. This guide details its physiochemical profile, Suzuki-Miyaura synthetic protocols, and its role in tuning the photophysics of transition metal complexes.
Section 1: Physiochemical Profile
2-(4-Nitrophenyl)pyridine is a crystalline solid characterized by high thermal stability and specific solubility profiles suitable for organometallic synthesis.
| Property | Data |
| IUPAC Name | 2-(4-Nitrophenyl)pyridine |
| CAS Number | 4282-47-7 |
| Molecular Formula | C₁₁H₈N₂O₂ |
| Molecular Weight | 200.19 g/mol |
| Appearance | Pale yellow to yellow crystalline solid |
| Melting Point | 116–118 °C |
| Boiling Point | ~354 °C (at 760 mmHg) |
| Density | 1.252 g/cm³ (Predicted) |
| Solubility | Soluble in DCM, Chloroform, THF, Toluene; Insoluble in Water |
| Electronic Character | Electron-deficient (due to -NO₂ and Pyridine N) |
Section 2: Synthetic Architecture
The most robust and regioselective method for synthesizing 2-(4-nitrophenyl)pyridine is the Suzuki-Miyaura Cross-Coupling reaction . This palladium-catalyzed pathway couples an aryl boronic acid with a halo-pyridine, ensuring high yields and minimal homocoupling byproducts.
Protocol: Palladium-Catalyzed Cross-Coupling
Reaction Scale: 10 mmol basis Reagents:
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Substrate A: 2-Bromopyridine (1.58 g, 10 mmol)
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Substrate B: 4-Nitrophenylboronic acid (1.84 g, 11 mmol, 1.1 equiv)
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Catalyst: Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.05 equiv)
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Base: Potassium Carbonate (K₂CO₃) (2M aqueous solution, 3 equiv)
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Solvent: 1,4-Dioxane or Toluene/Ethanol (4:1 v/v)
Step-by-Step Workflow:
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Inert Atmosphere Setup: Flame-dry a 100 mL Schlenk flask and purge with Argon or Nitrogen for 15 minutes to remove oxygen (critical to prevent catalyst deactivation).
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Reagent Loading: Charge the flask with 2-bromopyridine, 4-nitrophenylboronic acid, and the palladium catalyst under a counter-flow of inert gas.
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Solvation: Add degassed solvent (Dioxane or Toluene/Ethanol mixture) via syringe.
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Base Addition: Add the degassed aqueous K₂CO₃ solution.
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Reflux: Heat the mixture to 90–100 °C with vigorous stirring for 12–24 hours. Monitor reaction progress via TLC (eluent: Hexane/Ethyl Acetate 4:1).
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Work-up: Cool to room temperature. Dilute with water and extract with Dichloromethane (DCM) (3x).
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Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the crude residue via silica gel column chromatography (Gradient: 0-20% Ethyl Acetate in Hexane) to yield the pure product as yellow crystals.
Figure 1: Suzuki-Miyaura coupling pathway for the regioselective synthesis of the target ligand.
Section 3: Electronic & Photophysical Mechanics
The introduction of the nitro group (-NO₂) at the para position of the phenyl ring creates a strong "push-pull" electronic system when coordinated to metals, although the nitro group itself is primarily electron-withdrawing.
Energy Level Modulation
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HOMO (Highest Occupied Molecular Orbital): Localized primarily on the phenyl ring and the metal center (in complexes). The nitro group stabilizes the HOMO, lowering its energy.
-
LUMO (Lowest Unoccupied Molecular Orbital): Localized on the pyridine ring and the nitro group. The -NO₂ group dramatically stabilizes the LUMO due to its strong electron-withdrawing nature (
effects). -
Net Effect: The HOMO-LUMO gap (
) is compressed (Red-shift in absorption), but the non-radiative decay pathways are often enhanced.
Phosphorescence Quenching (The "Nitro Effect")
In Iridium(III) complexes (e.g.,
-
If the
state lies below the emissive Metal-to-Ligand Charge Transfer ( ) state, it acts as a "trap," facilitating rapid non-radiative decay. -
Result: Complexes with the nitro group often exhibit weak or quenched phosphorescence at room temperature compared to the unsubstituted 2-phenylpyridine parent.
-
Utility: This property is utilized to design "turn-on" sensors where the nitro group is chemically reduced (e.g., by H₂S or biological thiols) to an amine (-NH₂), restoring the bright luminescence.
Figure 2: Impact of nitro-substitution on the photophysical state of phenylpyridine ligands.
Section 4: Applications in Materials Science & Pharma
OLED Materials (Precursor & Tuning)
While the nitro-derivative itself is a poor emitter, it is a vital intermediate for synthesizing high-performance phosphors:
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Amino-Functionalization: Reduction of the nitro group yields 2-(4-aminophenyl)pyridine. The amine is a strong electron donor, destabilizing the HOMO and shifting emission to the blue/green region with high quantum efficiency.
-
Ancillary Ligands: Used in heteroleptic complexes to fine-tune the electrochemical gap of the host material.
Pharmaceutical Scaffolds
The 2-phenylpyridine motif is a "privileged structure" in medicinal chemistry.
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Bioisosteres: The pyridine nitrogen can accept hydrogen bonds, mimicking peptide bonds or interacting with serine proteases.
-
Metabolic Stability: The electron-deficient nitro group can protect the phenyl ring from rapid oxidative metabolism (e.g., by Cytochrome P450), prolonging the half-life of drug candidates.
Section 5: Safety & Handling
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Hazard Classification: GHS07 (Warning).
-
Acute Toxicity: Harmful if swallowed (H302).
-
Irritation: Causes skin irritation (H315) and serious eye irritation (H319).
-
Handling:
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Use only in a chemical fume hood.
-
Wear nitrile gloves and safety goggles.
-
Avoid dust formation; the solid powder can be an inhalation irritant.
-
-
Storage: Store in a cool, dry place away from strong oxidizing agents.
References
-
ChemicalBook. (n.d.). 4-(4-Nitrophenyl)pyridine Properties and Melting Point Data. Retrieved from
-
American Elements. (n.d.). 2-(4-Nitrophenyl)pyridine Technical Data and Safety Profile. Retrieved from
-
RSC Publishing. (2016). Phosphorescence quenching of fac-tris(2-phenylpyridyl)iridium(III) complexes. Physical Chemistry Chemical Physics.[3] Retrieved from
-
BenchChem. (n.d.). Suzuki Cross-Coupling Protocols Utilizing Pyridine Ligands. Retrieved from
-
Lingzhiyue Chem. (n.d.). Product Specifications: 2-(4-nitrophenyl)pyridine. Retrieved from
Sources
- 1. americanelements.com [americanelements.com]
- 2. Product Name: 2-(4-nitrophenyl)pyridine CAS: 4282-47-7 [lingzhiyuechem.com]
- 3. Phosphorescence quenching of fac-tris(2-phenylpyridyl)iridium(iii) complexes in thin films on dielectric surfaces - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
